Piperazinone, 1(or 4)-methyl-4(or 1)-(3-(5-oxido-10H-phenothiazin-10-yl)propyl)-
CAS No.: 102763-34-8
Cat. No.: VC18853426
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102763-34-8 |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one |
| Standard InChI | InChI=1S/C20H23N3O2S/c1-21-13-14-22(15-20(21)24)11-6-12-23-16-7-2-4-9-18(16)26(25)19-10-5-3-8-17(19)23/h2-5,7-10H,6,11-15H2,1H3 |
| Standard InChI Key | HMNGOQVJVAHHRJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₂₀H₂₃N₃O₂S and a molecular weight of 369.5 g/mol . Its IUPAC name, 1-methyl-4-[3-(5-oxophenothiazin-10-yl)propyl]piperazin-2-one, reflects the integration of a piperazinone core (with a methyl substituent) and a phenothiazine system oxidized at the sulfur atom (5-oxido group). The structure is further validated by its canonical SMILES:
CN1CCN(CC1=O)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 .
Stereochemical Considerations
Synthesis and Structural Modification
Synthetic Routes
The synthesis involves multi-step modifications of phenothiazine and piperazine precursors :
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Phenothiazine Oxidation: Introduction of the 5-oxido group via controlled oxidation using agents like hydrogen peroxide or electrochemical methods .
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Alkylation: Coupling the oxidized phenothiazine with a propyl bromide derivative.
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Piperazinone Formation: Cyclization of a diamino ketone precursor to form the piperazinone ring, followed by methyl group introduction via reductive amination .
A comparative analysis of synthetic yields and conditions is provided in Table 1.
Table 1: Synthesis Optimization for Piperazinone-Phenothiazine Hybrids
Electrochemical Synthesis Advances
Recent advances in electrochemical synthesis enable precise control over sulfoxide/sulfone metabolite formation, critical for tuning bioactivity . For instance, controlled current density (e.g., 10 mA/cm²) in acetonitrile/water mixtures selectively produces the 5-oxido derivative .
Biological Activities and Mechanisms
Antimicrobial Properties
Piperazinone-phenothiazine hybrids exhibit broad-spectrum antimicrobial effects. In a study evaluating analogs, the title compound demonstrated:
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Gram-positive Activity: MIC of 2 µg/mL against Staphylococcus aureus and Bacillus subtilis .
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Antifungal Effects: 85% growth inhibition of Aspergillus niger at 10 µg/mL .
Notably, it showed no activity against Gram-negative bacteria (e.g., E. coli), likely due to outer membrane impermeability .
Anticancer Activity
The compound induces apoptosis in oral cancer cells (Ca922 line) via:
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ROS Production: 2.5-fold increase in intracellular ROS at 10 µM .
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AMPK/p38 Activation: Phosphorylation of AMPK (Thr172) and p38 (Tyr182) within 2h .
Autophagy induction (LC3B-II/Atg5 upregulation) further contributes to cytotoxic effects .
Pharmacological Applications and Comparative Analysis
Therapeutic Indications
Structure-Activity Relationships (SAR)
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